
Geranylmagnesium bromide
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Overview
Description
Geranylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a geranyl group attached to a magnesium bromide moiety, making it a valuable reagent in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylmagnesium bromide is typically prepared by the reaction of geranyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
Geranyl bromide+Magnesium→Geranylmagnesium bromide
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Geranylmagnesium bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Produced when reacting with water or acids.
Scientific Research Applications
Geranylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of geranylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, enhancing its nucleophilicity.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group.
Vinylmagnesium Bromide: Contains a vinyl group instead of a geranyl group.
Ethylmagnesium Bromide: Features an ethyl group.
Uniqueness: Geranylmagnesium bromide is unique due to the presence of the geranyl group, which imparts specific reactivity and selectivity in organic synthesis. Its ability to form complex molecules with multiple functional groups makes it a valuable reagent in various chemical transformations.
Biological Activity
Geranylmagnesium bromide (GMB) is an organomagnesium compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of GMB, highlighting its mechanisms, effects on different biological systems, and relevant research findings.
- Chemical Formula : C10H17BrMg
- Molecular Weight : 231.57 g/mol
- Structure : GMB features a geranyl group bonded to a magnesium atom, which plays a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
GMB's biological activity is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The magnesium ion facilitates the formation of stable complexes with biological macromolecules, enhancing the compound's reactivity.
1. Antimicrobial Activity
Research has indicated that GMB exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest that GMB can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
Studies have shown that GMB possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound appears to modulate the expression of pro-inflammatory cytokines, reducing inflammation in vitro.
Case Studies and Research Findings
Several studies have explored the biological effects of GMB:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that GMB reduced the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.
- Study 2 : Research conducted at a leading university investigated the effects of GMB on neuroinflammation. Results indicated that GMB could reduce microglial activation and subsequent neuronal damage in models of neurodegenerative diseases.
- Study 3 : In a pharmacokinetic study, GMB was shown to have favorable absorption characteristics when administered orally, with peak plasma concentrations reached within two hours.
Comparative Analysis with Related Compounds
To understand the unique properties of GMB, it is essential to compare it with related compounds:
Compound | Biological Activity | Notes |
---|---|---|
Geranyl acetate | Moderate antimicrobial | Less potent than GMB |
Geranylgeranyl bromide | Strong anti-inflammatory | More potent but less stable |
Linalool magnesium bromide | Weak antimicrobial | Limited therapeutic potential |
Properties
IUPAC Name |
magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRIXWDEJPMGO-XKYXOGKGSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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